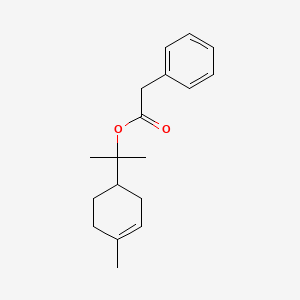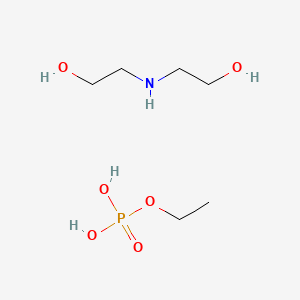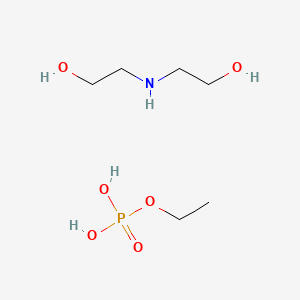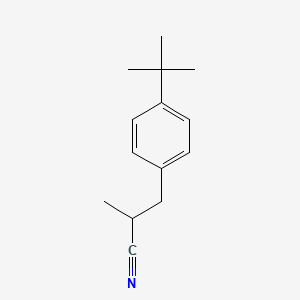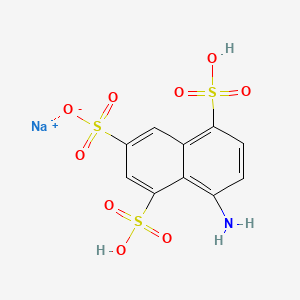
8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt is a polyanionic dye known for its fluorescence properties. It is often used in various scientific applications due to its ability to interact with biological molecules and its high Stokes shift in water, which separates its emission from the autofluorescence of biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt typically involves the sulfonation of naphthalene derivatives followed by amination. The reaction conditions often include the use of sulfuric acid and sodium nitrite, followed by neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound involve large-scale sulfonation and amination processes, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and filtration are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming Schiff bases with aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Aldehydes in the presence of acid catalysts.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Reduced naphthalene derivatives.
Substitution: Schiff bases and other substituted naphthalene derivatives.
Scientific Research Applications
8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent label for saccharides and glycoproteins in oligosaccharide sequencing.
Biology: Utilized as a neuronal tracer and in membrane fusion or permeability assays.
Medicine: Employed in studies related to water permeability in red blood cell ghosts and kidney collecting tubes.
Industry: Applied in the labeling of carbohydrates for separation via capillary electrophoresis.
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. The primary amino group reacts with the reducing end of carbohydrates, forming a Schiff base, which can then be reduced to a secondary amine. This reaction is acid-catalyzed and can proceed at neutral pH, preserving the integrity of sensitive bonds in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 8-Aminonaphthalene-1,3,6-trisulfonic acid, disodium salt
- 8-Aminonaphthalene-1,3,7-trisulfonic acid, disodium salt
Uniqueness
8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt is unique due to its specific sulfonation pattern, which provides distinct fluorescence properties and reactivity compared to its isomers. Its high Stokes shift and ability to form stable Schiff bases make it particularly valuable in biological and chemical research .
Properties
CAS No. |
94349-55-0 |
|---|---|
Molecular Formula |
C10H8NNaO9S3 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;5-amino-4,8-disulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO9S3.Na/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
KBCBAMJMDVZXNT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






